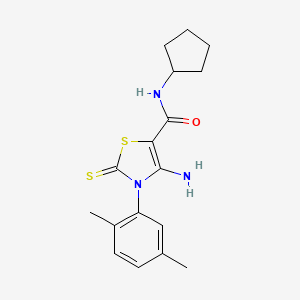

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

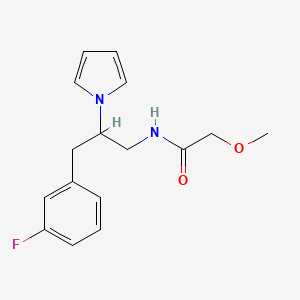

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one (APS) is a synthetic organic compound with a sulfur-containing group and a phenyl group. It has been studied as a potential therapeutic agent in various diseases, and its mechanism of action has been investigated in various biochemical and physiological studies.

Applications De Recherche Scientifique

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide, a compound structurally related to “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one,” is utilized as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting potential in creating durable and sustainable materials (Rekondo et al., 2014).

Genetic Incorporation for Expansive Covalent Bonding

The development of genetically encoded fluorosulfonyloxybenzoyl-l-lysine (FSK) for covalent bonding in proteins through sulfur(VI) fluoride exchange (SuFEx) chemistry opens new avenues for biochemistry and protein engineering. This approach allows for expansive targeting and modification of proteins, demonstrating the utility of “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” related compounds in biological research (Liu et al., 2021).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Compounds with structures akin to “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” have been used to develop highly sensitive ELISAs for the detection of sulfonamide antibiotics in milk. This demonstrates the chemical's role in improving food safety and antibiotic monitoring processes (Adrián et al., 2009).

Corrosion Inhibition

Another application is in corrosion science, where related compounds serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical for extending the lifespan of metal components in various industrial systems (Bentiss et al., 2009).

Anti-Cancer Activity

Additionally, derivatives of “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, highlighting their potential in developing new cancer treatments (Ji et al., 2010).

Propriétés

IUPAC Name |

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAMHABPNPNFBS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)SC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)C)\SC1=CC=CC=C1)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)

![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)